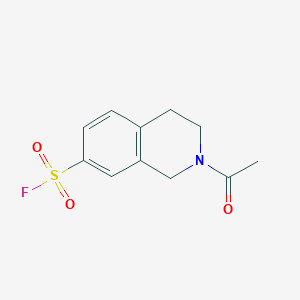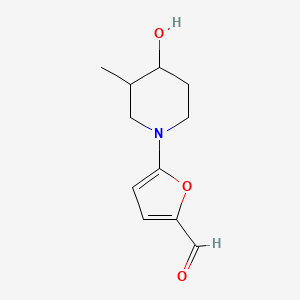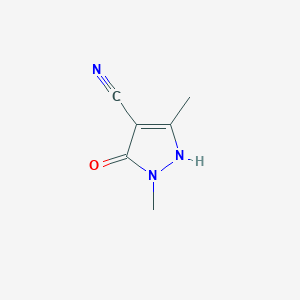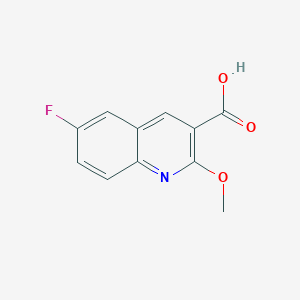![molecular formula C8H17BrSi B13163749 {[1-(Bromomethyl)cyclopropyl]methyl}trimethylsilane](/img/structure/B13163749.png)
{[1-(Bromomethyl)cyclopropyl]methyl}trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[1-(Bromomethyl)cyclopropyl]methyl}trimethylsilane is an organosilicon compound with the molecular formula C₈H₁₇BrSi. This compound is characterized by the presence of a bromomethyl group attached to a cyclopropyl ring, which is further connected to a trimethylsilane group. It is primarily used in organic synthesis as a reagent and intermediate for various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(Bromomethyl)cyclopropyl]methyl}trimethylsilane typically involves the reaction of cyclopropylmethyl bromide with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
Cyclopropylmethyl bromide+Trimethylsilyl chlorideBase[1-(Bromomethyl)cyclopropyl]methyltrimethylsilane+By-products
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
化学反応の分析
Types of Reactions
{[1-(Bromomethyl)cyclopropyl]methyl}trimethylsilane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in aqueous or organic solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted cyclopropylmethyl derivatives.
Reduction: Formation of cyclopropylmethyltrimethylsilane.
Oxidation: Formation of cyclopropylmethyl alcohol or cyclopropylmethyl carboxylic acid.
科学的研究の応用
{[1-(Bromomethyl)cyclopropyl]methyl}trimethylsilane is used in various scientific research applications:
Organic Synthesis: As a reagent for introducing the cyclopropylmethyl group into organic molecules.
Medicinal Chemistry: In the synthesis of pharmaceutical intermediates and active compounds.
Material Science: As a precursor for the preparation of silicon-containing polymers and materials.
Biological Studies: In the modification of biomolecules for studying their structure and function.
作用機序
The mechanism of action of {[1-(Bromomethyl)cyclopropyl]methyl}trimethylsilane involves the reactivity of the bromomethyl group and the trimethylsilane group. The bromomethyl group acts as an electrophile, making it susceptible to nucleophilic attack. The trimethylsilane group provides stability and enhances the lipophilicity of the compound, facilitating its interaction with organic substrates and biological molecules.
類似化合物との比較
Similar Compounds
Cyclopropylmethyl bromide: Lacks the trimethylsilane group, making it less stable and less lipophilic.
Trimethylsilylmethyl bromide: Lacks the cyclopropyl ring, resulting in different reactivity and applications.
Cyclopropyltrimethylsilane: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Uniqueness
{[1-(Bromomethyl)cyclopropyl]methyl}trimethylsilane is unique due to the combination of the cyclopropyl ring, bromomethyl group, and trimethylsilane group. This combination imparts unique reactivity and stability, making it a valuable reagent in organic synthesis and various scientific research applications.
特性
分子式 |
C8H17BrSi |
|---|---|
分子量 |
221.21 g/mol |
IUPAC名 |
[1-(bromomethyl)cyclopropyl]methyl-trimethylsilane |
InChI |
InChI=1S/C8H17BrSi/c1-10(2,3)7-8(6-9)4-5-8/h4-7H2,1-3H3 |
InChIキー |
ZMJYOOKFLHECTB-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CC1(CC1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Methyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-(3-nitrophenyl)propanoate](/img/structure/B13163719.png)



![({[3-(Bromomethyl)pentyl]oxy}methyl)benzene](/img/structure/B13163735.png)
![3-[(2-Fluorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13163739.png)
![N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide](/img/structure/B13163741.png)
